molecular formula C6H11N2NaS2 B1360433 sodium 4-methylpiperazine-1-carbodithioate CAS No. 5712-49-2

sodium 4-methylpiperazine-1-carbodithioate

Cat. No.: B1360433
CAS No.: 5712-49-2
M. Wt: 198.3 g/mol
InChI Key: JPKVEDOCKBMPHK-UHFFFAOYSA-M
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Description

sodium 4-methylpiperazine-1-carbodithioate is a chemical compound with the molecular formula C5H10N2S2Na. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

sodium 4-methylpiperazine-1-carbodithioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-methylpiperazine-1-carbodithioate typically involves the reaction of piperazine with carbon disulfide in the presence of a base, followed by methylation and neutralization with sodium hydroxide. The reaction conditions often include:

    Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include ethanol or water.

    Catalysts: Bases such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

sodium 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.

Mechanism of Action

The mechanism of action of sodium 4-methylpiperazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarbodithioic acid: A closely related compound with similar chemical properties.

    4-Methylpiperazine: Another derivative of piperazine with different functional groups.

    Sodium dithiocarbamate: A compound with similar sulfur-containing functional groups.

Uniqueness

sodium 4-methylpiperazine-1-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

sodium;4-methylpiperazine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S2.Na/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKVEDOCKBMPHK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N2NaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205757
Record name 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5712-49-2
Record name 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005712492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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